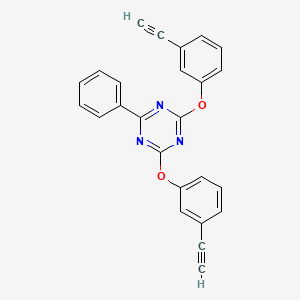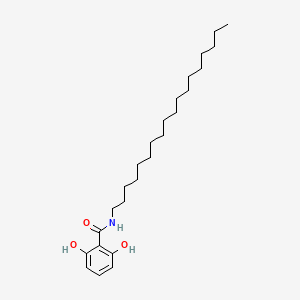
2,6-Dihydroxy-N-octadecylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dihydroxy-N-octadecylbenzamide is an organic compound characterized by the presence of two hydroxyl groups and an octadecyl chain attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-N-octadecylbenzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with octadecylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the amide bond between the carboxyl group of the benzoic acid and the amine group of the octadecylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxy-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,6-Dihydroxy-N-octadecylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxy-N-octadecylbenzamide involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the octadecyl chain can interact with lipid membranes, enhancing the compound’s bioavailability and efficacy. The amide group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxybenzoic acid: Lacks the octadecyl chain, making it less hydrophobic.
N-octadecylbenzamide: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding and redox reactions.
2,6-Dihydroxy-N-methylbenzamide: Has a shorter alkyl chain, affecting its interaction with lipid membranes.
Uniqueness
2,6-Dihydroxy-N-octadecylbenzamide is unique due to the combination of hydroxyl groups and a long octadecyl chain. This structure imparts both hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of hydroxyl groups allows for redox activity and hydrogen bonding, while the octadecyl chain enhances membrane interaction and bioavailability.
Properties
CAS No. |
93491-82-8 |
|---|---|
Molecular Formula |
C25H43NO3 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
2,6-dihydroxy-N-octadecylbenzamide |
InChI |
InChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(29)24-22(27)19-18-20-23(24)28/h18-20,27-28H,2-17,21H2,1H3,(H,26,29) |
InChI Key |
MNJFKNFDDPATBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


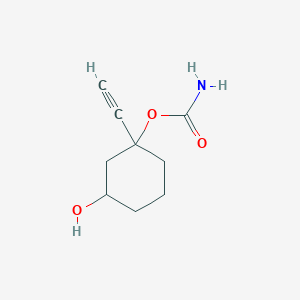
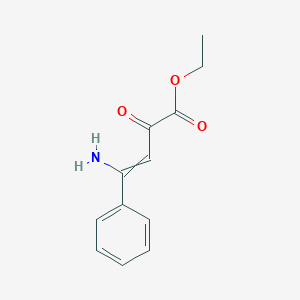
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)

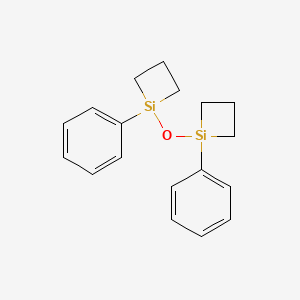

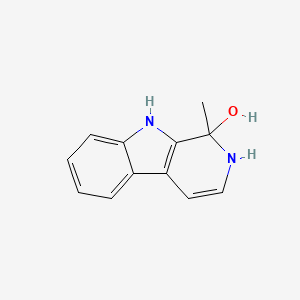
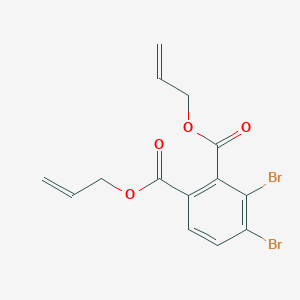
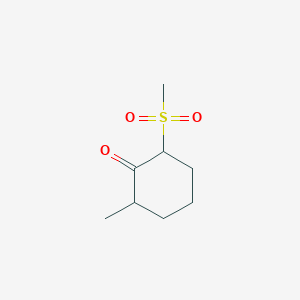

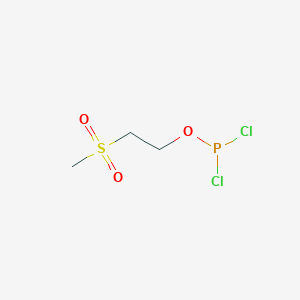
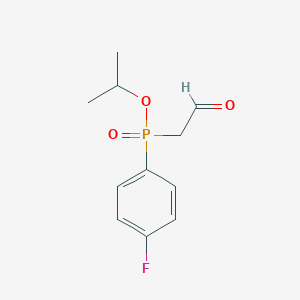
![[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane](/img/structure/B14357305.png)
